3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylsulfanyl-pentanoic Acid
Description
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-methylsulfanyl-pentanoic Acid is an Fmoc-protected amino acid derivative featuring a pentanoic acid backbone with a methylsulfanyl (SMe) group at the 5th position and an Fmoc-protected amine at the 3rd position. The Fmoc (9-fluorenylmethoxycarbonyl) group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal with piperidine . The methylsulfanyl substituent introduces a thioether moiety, which enhances stability compared to free thiols while enabling specific functionalization in peptide design.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylsulfanylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-27-11-10-14(12-20(23)24)22-21(25)26-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWOGXWKXWWADY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-beta-homomethionine typically involves the protection of the amino group of L-beta-homomethionine with the Fmoc group. This process can be achieved through the reaction of L-beta-homomethionine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production of Fmoc-L-beta-homomethionine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-beta-homomethionine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methionine side chain can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Fmoc protective group, revealing the free amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form peptide bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Piperidine or other secondary amines are used to remove the Fmoc group.
Substitution: Coupling reagents like HATU or DIC are used in peptide synthesis.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free amino group.
Substitution: Peptide bonds.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-L-beta-homomethionine is used as a building block in the synthesis of peptides and proteins. Its Fmoc protective group allows for selective deprotection and coupling reactions, making it valuable in solid-phase peptide synthesis .
Biology
In biological research, Fmoc-L-beta-homomethionine is used to study protein structure and function. It can be incorporated into peptides to investigate the role of methionine residues in protein folding and stability .
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Modified peptides containing Fmoc-L-beta-homomethionine are being investigated for their antimicrobial and anticancer properties .
Industry
In the industrial sector, Fmoc-L-beta-homomethionine is used in the production of specialty chemicals and pharmaceuticals. Its ability to form stable peptide bonds makes it valuable in the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of Fmoc-L-beta-homomethionine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other functional groups. Once the desired peptide is synthesized, the Fmoc group can be removed to reveal the free amino group, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s structure can be compared to other Fmoc-protected derivatives, focusing on backbone length, substituent groups, and protective strategies:
Table 1: Comparative Analysis of Fmoc-Protected Amino Acid Derivatives
Research Findings and Practical Implications
- Stability : The methylsulfanyl group’s resistance to oxidation makes the target compound preferable over thiol-containing analogs in long-term storage or harsh synthesis conditions .
- Synthetic Utility : While the compound lacks the orthogonal protection of trityl-based derivatives , its simplicity suits straightforward peptide chain assembly.
- Crystallography : Structural analysis of similar Fmoc-protected compounds often employs SHELX software for refinement, leveraging its robustness in handling high-resolution data .
Q & A
Basic: What are the recommended synthetic routes for 3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylsulfanyl-pentanoic Acid, and how are intermediates characterized?
Methodological Answer:
The compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:
- Fmoc Protection: The amine group is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) to prevent unwanted side reactions .
- Thioether Formation: Introduction of the methylsulfanyl group via nucleophilic substitution or thiol-ene chemistry .
- Carboxylic Acid Activation: Use of coupling agents like HBTU or DIC for amide bond formation.
Characterization:
- NMR Spectroscopy: H and C NMR verify backbone structure and substituent integration (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm; methylsulfanyl at δ 2.1 ppm) .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H] calculated for CHNOS: 400.15; observed: 400.14) .
Basic: How can researchers confirm the stereochemical purity of this compound post-synthesis?
Methodological Answer:
- Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak® IA) with a hexane/isopropanol gradient to resolve enantiomers. Retention time discrepancies >1 min indicate stereochemical impurities .
- Circular Dichroism (CD): Compare CD spectra with a known standard; deviations in Cotton effects at 265–280 nm suggest racemization .
Advanced: How can structural ambiguities arising from crystallographic data be resolved?
Methodological Answer:
- X-ray Crystallography: Use SHELXL for refinement. For non-centrosymmetric structures, apply Flack parameter analysis to determine absolute configuration. Note: Flack parameters near 0.5 may indicate twinning; use the Hooft parameter (y) for ambiguous cases .
- Contradiction Handling: If , re-examine data collection (e.g., correct for absorption effects via SADABS) .
Advanced: What strategies optimize Fmoc group stability during prolonged reactions?
Methodological Answer:
- Solvent Selection: Use DMF or dichloromethane (DCM) with 0.1% piperazine to scavenge free radicals, reducing Fmoc cleavage .
- Temperature Control: Maintain reactions at 0–4°C to slow β-elimination of the Fmoc group.
- Monitoring: Track Fmoc depletion via UV-Vis (λ = 301 nm; ε = 7,800 Mcm) .
Advanced: How can researchers address low coupling efficiency of the methylsulfanyl group in SPPS?
Methodological Answer:
- Activation Reagents: Replace HOBt with OxymaPure to reduce racemization and improve coupling yields (≥95% vs. 80% with HOBt) .
- Side-Chain Protection: Temporarily protect the thioether with trityl groups to prevent oxidation; deprotect with TFA/water .
Advanced: What analytical methods quantify trace impurities in this compound?
Methodological Answer:
- HPLC-MS/MS: Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile. Detect impurities via MRM transitions (e.g., m/z 400→238 for the target compound) .
- Limits of Detection (LOD): Achieve LOD <0.1% via post-column derivatization with ninhydrin for amine-containing byproducts .
Advanced: How should researchers troubleshoot low yields during final deprotection?
Methodological Answer:
- Deprotection Conditions: Use TFA/water (95:5) with 2.5% triisopropylsilane for 2 hours (prolonged exposure degrades the thioether group) .
- Purification: Employ reverse-phase flash chromatography (C18, 10–60% acetonitrile gradient) to isolate the product from scavenger byproducts .
Advanced: How are conflicting NMR data (e.g., unexpected splitting patterns) interpreted?
Methodological Answer:
- Dynamic Effects: Variable-temperature NMR (25–60°C) can resolve splitting caused by slow conformational exchange (e.g., rotamers of the Fmoc group) .
- COSY/TOCSY: Identify scalar couplings between adjacent protons (e.g., Hα of pentanoic acid with Hβ of methylsulfanyl) to assign ambiguous peaks .
Advanced: What structural analogs of this compound have been explored for SAR studies?
Methodological Answer:
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
- Storage: Store at –20°C under argon to prevent Fmoc degradation and thioether oxidation .
- Spill Management: Neutralize acidic residues with sodium bicarbonate; collect waste in designated containers for incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
